molecular formula C18H13FN2O2S B2778992 2-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-55-9

2-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2778992
CAS RN: 868674-55-9
M. Wt: 340.37
InChI Key: PFAYOPPAABYRKO-ZZEZOPTASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” often involves propargylation, which is carried out by alkylation or amidation with propargyl bromide or propargylamine .

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

The compound plays a crucial role in the synthesis of fluorinated heterocycles, which are vital in pharmaceutical and agrochemical industries. For instance, fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones have been synthesized using related fluorinated acrylic building blocks. These synthesis methods showcase the versatility of fluorinated compounds in creating a wide array of heterocyclic compounds, highlighting the significant role of fluorine in modulating the chemical and biological properties of these molecules (Shi, Wang, & Schlosser, 1996).

Development of Fluorescent Probes

Fluorinated benzothiazole derivatives have been used in developing fluorescent probes for sensing metal cations and pH changes. This application is particularly important in biochemical and medical research, where such probes can help in understanding cellular processes and diagnosing diseases. The high sensitivity and selectivity of these probes towards specific ions or pH ranges are attributed to the fluorophenol moiety's high acidity, demonstrating the compound's role in advancing fluorescent imaging technologies (Tanaka et al., 2001).

Imaging of Sigma-2 Receptor Status in Solid Tumors

In the development of diagnostic imaging agents, fluorinated benzamide analogs have been explored for their potential in positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. The synthesis and evaluation of these compounds indicate their suitability for imaging applications, showcasing the importance of fluorinated compounds in developing novel diagnostic tools for cancer research (Tu et al., 2007).

Antimicrobial Activity

The compound is also relevant in synthesizing fluorinated benzothiazoles with potential antimicrobial properties. Novel fluorine-containing derivatives have been synthesized and shown promising activity against a range of microbial strains. This application underscores the role of fluorinated benzothiazoles in the ongoing search for new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Desai et al., 2013).

Contributions to Liquid Crystal Technology

The compound's derivatives have been studied for their potential contributions to liquid crystal technology. Research focusing on the spectral shifts and photoresponsive behavior of fluorinated liquid crystals underscores the importance of fluorinated compounds in enhancing the stability and conductive properties of liquid crystal displays, paving the way for advancements in display technology (Praveen & Ojha, 2012).

properties

IUPAC Name

2-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-3-11-21-16-14(23-2)9-6-10-15(16)24-18(21)20-17(22)12-7-4-5-8-13(12)19/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYOPPAABYRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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